4'-Bromo-biphenyl-3-carboxylic acid
Overview
Description
4’-Bromo-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a carboxylic acid group at the 3 position
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the process .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in the formation of carbon-carbon bonds . This involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
It’s known that the compound is involved in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Result of Action
Its involvement in suzuki–miyaura cross-coupling reactions suggests that it plays a role in the formation of carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 4’-Bromo-biphenyl-3-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust across a range of reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-biphenyl-3-carboxylic acid typically involves the bromination of biphenyl followed by carboxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated biphenyl under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 4’-Bromo-biphenyl-3-carboxylic acid may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products:
Substitution Reactions: Various substituted biphenyl derivatives.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Reduction Reactions: Biphenyl-3-carboxaldehyde or biphenyl-3-methanol.
Scientific Research Applications
4’-Bromo-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
4-Bromobiphenyl: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Biphenyl-3-carboxylic acid:
4’-Chloro-biphenyl-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4’-Bromo-biphenyl-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry and various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEOXGJWZDXOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363577 | |
Record name | 3-(4-bromophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-66-6 | |
Record name | 3-(4-bromophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-biphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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